molecular formula C10H7BrN2O B11861406 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B11861406
M. Wt: 251.08 g/mol
InChI Key: GPSAMWZJGLTODB-UHFFFAOYSA-N
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Description

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives, including 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile, often involve large-scale Fischer indole synthesis. This method is favored due to its high yield and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-(1H-Indol-3-yl)acetonitrile
  • 5-Bromo-1H-indole-3-carbaldehyde
  • 6-Bromo-1H-indole-3-carboxylic acid

Uniqueness

2-(4-Bromo-6-hydroxy-1H-indol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and hydroxy groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(4-bromo-6-hydroxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7BrN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2

InChI Key

GPSAMWZJGLTODB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC#N)Br)O

Origin of Product

United States

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